molecular formula C23H26Cl2N2O5S B11783322 Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate

Cat. No.: B11783322
M. Wt: 513.4 g/mol
InChI Key: MKMSJWGGCOWPOM-UHFFFAOYSA-N
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Description

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is a synthetic organic compound. It belongs to a class of compounds known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a thiophene ring, a piperidine moiety, and a dichlorophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of the piperidine and dichlorophenoxy groups. Common reagents used in these reactions include chlorinating agents, amines, and carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials, coatings, and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate: shares similarities with other thiophene derivatives, piperidine-containing compounds, and dichlorophenoxy compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit unique reactivity, stability, and biological activity.

Properties

Molecular Formula

C23H26Cl2N2O5S

Molecular Weight

513.4 g/mol

IUPAC Name

methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate

InChI

InChI=1S/C23H26Cl2N2O5S/c1-14-19(23(30)31-2)21(33-20(14)22(29)27-10-4-3-5-11-27)26-18(28)7-6-12-32-17-9-8-15(24)13-16(17)25/h8-9,13H,3-7,10-12H2,1-2H3,(H,26,28)

InChI Key

MKMSJWGGCOWPOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C(=O)N3CCCCC3

Origin of Product

United States

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